molecular formula C15H13F4NO B14056092 (3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine

(3-Fluoro-4'-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine

Cat. No.: B14056092
M. Wt: 299.26 g/mol
InChI Key: MIYSJTJOLFDWFU-UHFFFAOYSA-N
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Description

(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine typically involves multiple steps, starting with the preparation of the biphenyl core. One common method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-4’-(trifluoromethoxy)biphenyl-4-yl)-dimethylamine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to various biological effects .

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

2-fluoro-N,N-dimethyl-4-[4-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)14-8-5-11(9-13(14)16)10-3-6-12(7-4-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

MIYSJTJOLFDWFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)F

Origin of Product

United States

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